molecular formula C20H16ClN3O2 B2754908 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866144-81-2

5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2754908
CAS No.: 866144-81-2
M. Wt: 365.82
InChI Key: CMJUKYXFUHPSPN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 2. The compound’s synthesis typically involves multicomponent reactions or regioselective strategies using aromatic aldehydes as precursors .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-25-18-8-5-14(11-19(18)26-2)16-12-22-24-10-9-17(23-20(16)24)13-3-6-15(21)7-4-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJUKYXFUHPSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound has the molecular formula C20H16ClN3O2C_{20}H_{16}ClN_3O_2 and a molecular weight of 365.82 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl and dimethoxyphenyl group, which contribute to its biological properties.

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine may act through multiple pathways:

  • Inhibition of Enzymes : The compound exhibits significant inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. For instance, a related derivative demonstrated an IC50 value of 15.2 μM against α-glucosidase, outperforming the standard drug acarbose (IC50 = 750 μM) by nearly 50-fold .
  • Antioxidant Activity : The compound has shown promising antioxidant properties. In vitro studies reported that its derivatives exhibited strong scavenging activities against DPPH and ABTS radicals, indicating their potential in reducing oxidative stress .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Antidiabetic Activity

  • α-Amylase Inhibition : The compound demonstrated an inhibition rate of 27.91% at a concentration of 1 mg/mL.
  • α-Glucosidase Inhibition : It also inhibited α-glucosidase by 17.41%, showcasing its potential as an antidiabetic agent.

Antioxidant Activity

The antioxidant activity was assessed using DPPH and ABTS assays. The results are summarized in the following table:

DerivativeDPPH IC50 (μg/mL)ABTS (%)
12a19.63 ± 0.0425.28 ± 0.06
12b18.33 ± 0.0428.23 ± 0.06

Both derivatives showed comparable antioxidant activities; however, derivative 12b exhibited slightly superior performance against ABTS radicals .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Growth Inhibition : A derivative achieved a mean growth inhibition (GI%) of 43.9% across various cancer cell lines.
  • Cell Cycle Arrest : Treatment with certain derivatives resulted in significant cell cycle arrest in the G0–G1 phase, indicating their potential role in cancer therapy .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Diabetes Management : A study demonstrated that a derivative significantly reduced blood glucose levels in diabetic rats when administered at dosages correlating with its enzyme inhibitory activities.
  • Cancer Research : Investigations into the effects on RFX 393 cancer cells revealed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

(a) N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) vs. N-Phenyl-pyrazolo[1,5-a]pyrimidine (12a)
  • Antioxidant Activity :
    • 12b (4-chlorophenyl substituent) exhibits superior DPPH radical scavenging (IC50 = 18.33 ± 0.04 mg mL⁻¹) and ABTS inhibition (28.23 ± 0.06%) compared to 12a (phenyl substituent; IC50 = 3.34 ± 0.01 mg mL⁻¹ for AChE) .
    • The chloro group enhances electron-withdrawing effects, improving radical stabilization.
  • Anti-Alzheimer Activity :
    • 12b shows higher acetylcholinesterase (AChE) inhibition (IC50 = 3.15 ± 0.01 mg mL⁻¹) than 12a (IC50 = 3.34 ± 0.01 mg mL⁻¹), attributed to stronger hydrophobic interactions with the enzyme’s active site .
  • Anti-Arthritic Activity :
    • The 4-chlorophenyl group in 12b enhances anti-arthritic activity, likely due to improved binding to inflammatory targets .
(b) Dihydropyrazolo[1,5-a]pyrimidine Derivatives (4d, 4i, 4n)
  • Structural Differences : These compounds feature a partially saturated pyrimidine ring and varied substituents:
    • 4d : 2,4-Dimethoxyphenyl and hydroxyphenyl groups (C19H18N6O4; C: 57.66%, H: 4.82%) .
    • 4i : 3-Fluorophenyl substituent (C18H15FN6O2; C: 58.83%, H: 4.03%) .
    • 4n : 4-Trifluoromethylphenyl group (C19H15F3N6O2; C: 54.61%, H: 3.58%) .
(c) Fluorinated Derivatives
  • 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (C14H9F4N3; molar mass = 295.23 g/mol): Fluorine and trifluoromethyl groups increase lipophilicity and metabolic stability, contrasting with the target compound’s chloro and methoxy groups .
  • 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine : Combines chloro, trifluoromethyl, and methoxy groups, suggesting synergistic effects on target selectivity .

Mechanistic Insights

  • Chlorophenyl vs.
  • Trifluoromethyl Groups : Increase metabolic resistance but may reduce target specificity compared to chloro/methoxy substituents .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP21/cP2_1/c
Unit cell volume (Å3^3)2212.7
RintR_{\text{int}}0.055
Bond angle (C–Cl)1.738–1.741 Å

Q. Table 2. Biological Activity Trends in Analogs

SubstituentTarget Enzyme (IC50_{50}, nM)Selectivity IndexSource
3,4-DimethoxyphenylKinase A: 12 ± 1.5>100 (vs. Kinase B)
4-FluorophenylKinase B: 85 ± 6.28.5

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